molecular formula C21H26ClF3N4O4S B2675148 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine CAS No. 2097934-84-2

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine

Cat. No. B2675148
CAS RN: 2097934-84-2
M. Wt: 522.97
InChI Key: RGKOXUCHSWDACL-UHFFFAOYSA-N
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Description

The compound “4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4’-bipiperidine” is a member of pyridines, an aromatic ether, a monocarboxylic acid, an organofluorine compound, and an organochlorine compound .

Scientific Research Applications

Catalysts and Cyclisations

Sulfonamides, including structures related to 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine, serve as novel terminators in cationic cyclisations. Triflic acid is utilized to induce 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines or homopiperidines, favoring the formation of polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).

Heteroannulation Reactions

The compound is relevant in the context of Bohlmann-Rahtz heteroannulation reactions, which are instrumental in synthesizing complex organic molecules. This process was used in the synthesis of dimethyl sulfomycinamate, a derivative of the sulfomycin family of antibiotics, showcasing the compound's utility in multistep organic syntheses (Bagley et al., 2005).

Ligand Synthesis and Substitution Kinetics

The molecule's framework is useful in synthesizing N-heterocyclic carbene complexes of platinum. These complexes exhibit significant potential in ligand substitution reactions due to their structural configuration, demonstrating the compound's application in developing catalytic systems (Owen, Labinger, & Bercaw, 2004).

Fluorinated Polyamides

In materials science, derivatives of the compound have been used to synthesize new diamines containing pyridine and trifluoromethylphenyl groups, leading to the development of fluorinated polyamides with high thermal stability and low dielectric constants. This application highlights the compound's role in advancing materials with specific electrical and mechanical properties (Liu et al., 2013).

Green Metric Evaluation

The synthesis of related compounds, like 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, demonstrates the importance of green chemistry principles in chemical synthesis. Modified synthetic routes have been developed to minimize waste and improve efficiency, underscoring the compound's utility in environmentally sustainable chemical processes (Gilbile, Bhavani, & Vyas, 2017).

properties

IUPAC Name

4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClF3N4O4S/c1-13-19(14(2)33-27-13)34(30,31)29-9-3-16(4-10-29)28-7-5-17(6-8-28)32-20-18(22)11-15(12-26-20)21(23,24)25/h11-12,16-17H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKOXUCHSWDACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClF3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine

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